molecular formula C22H20N4O2S B2354400 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide CAS No. 877796-26-4

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B2354400
CAS No.: 877796-26-4
M. Wt: 404.49
InChI Key: KKVRREGZSOPULU-UHFFFAOYSA-N
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Description

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H15N3O2S
Molecular Weight 301.37 g/mol

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that these compounds can act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle. Inhibiting CDK activity can lead to cell cycle arrest in cancer cells, thereby preventing proliferation. A recent study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could inhibit CDK2 and CDK4 with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro assays have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism where the compound modulates inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis .

Analgesic Effects

The analgesic properties of related compounds have been explored extensively. For example, N-(4-hydroxyphenyl) acetamide derivatives have been shown to provide pain relief without significant hepatotoxicity. The novel analogs maintain analgesic efficacy while reducing liver toxicity compared to traditional analgesics like acetaminophen . This positions our compound as a candidate for further exploration in pain management therapies.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may act on various receptors associated with pain perception and inflammatory responses.
  • Cell Cycle Arrest : As noted earlier, it can induce cell cycle arrest in cancer cells by inhibiting CDKs.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A study on a related compound demonstrated significant tumor growth inhibition in xenograft models when administered at doses of 50 mg/kg .
  • Case Study 2 : Another investigation assessed the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to control groups .

Properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-14-12-20(29-13-19(28)24-17-8-10-18(27)11-9-17)26-22(23-14)21(15(2)25-26)16-6-4-3-5-7-16/h3-12,27H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVRREGZSOPULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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